

Application Note & Protocol: Long-Term Stability Testing of Methimazole Formulations

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Compound of Interest

Compound Name: Methazole

Cat. No.: B1676375

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This document provides a comprehensive protocol for conducting long-term stability testing of Methimazole formulations. The procedures outlined are designed to be compliant with the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is suitable for regulatory submissions.

Introduction

Methimazole is an anti-thyroid agent used in the management of hyperthyroidism. Ensuring the stability of Methimazole formulations throughout their shelf life is critical for patient safety and therapeutic efficacy. Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.^[1] This protocol details the methodology for a comprehensive long-term stability study, including a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Materials and Equipment

- Active Pharmaceutical Ingredient (API): Methimazole, USP grade
- Excipients: As per the specific formulation (e.g., lactose, microcrystalline cellulose, magnesium stearate for tablets)

- Reagents: HPLC grade acetonitrile, methanol, purified water; analytical grade hydrochloric acid, sodium hydroxide, hydrogen peroxide.
- Equipment:
 - Stability chambers with controlled temperature and humidity
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
 - Photostability chamber
 - pH meter
 - Analytical balance
 - Volumetric glassware
 - Water bath/oven for thermal degradation

Experimental Protocols

3.1. Long-Term Stability Study

This study evaluates the stability of the Methimazole formulation under recommended storage conditions to establish its shelf life.

3.1.1. Study Design

- Batches: At least three primary batches of the Methimazole formulation should be included in the study.^[2]
- Container Closure System: The formulation should be stored in the proposed commercial packaging.
- Storage Conditions: Based on ICH guidelines, the following conditions are recommended for long-term stability testing^{[3][4]}:
 - 25°C ± 2°C / 60% RH ± 5% RH

- $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ (if intended for climatic zones III and IV)[5]
- Accelerated Stability Testing: To predict the long-term stability profile in a shorter duration, samples should also be stored under accelerated conditions:
 - $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for 6 months.[3]
- Testing Frequency: Samples should be pulled and tested at the following time points[3]:
 - Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated: 0, 3, and 6 months.

3.2. Forced Degradation Study

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[6][7] The study should aim for 5-20% degradation of the active substance.[8]

- Acid Hydrolysis: Treat the drug product solution with 0.1 M HCl at 60°C for 2 hours.
- Base Hydrolysis: Treat the drug product solution with 0.1 M NaOH at 60°C for 2 hours.
- Oxidative Degradation: Treat the drug product solution with 3% H_2O_2 at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug product to dry heat at 80°C for 48 hours.[9]
- Photolytic Degradation: Expose the drug product to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be protected from light.

3.3. Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying Methimazole from its potential degradation products.

- Chromatographic Conditions (Example):
 - Column: C18, 4.6 mm x 150 mm, 5 μ m
 - Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution. A mobile phase of acetonitrile and 0.05 M KH_2PO_4 (20:80, v/v) has been reported for a related compound.[\[10\]](#)[\[11\]](#)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 252 nm[\[9\]](#)
 - Injection Volume: 20 μ L
 - Column Temperature: 30°C
- Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method will be demonstrated by its ability to resolve the Methimazole peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and well-structured tables for easy comparison and trend analysis.

Table 1: Long-Term Stability Data (25°C/60%RH)

| Time Point (Months) | Assay (%) | Appearance | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |
|---------------------|-----------|------------|---------------------------|---------------------------|----------------------|
| 0 | 100.2 | Conforms | ND | ND | 0.1 |
| 3 | 99.8 | Conforms | ND | 0.1 | 0.2 |
| 6 | 99.5 | Conforms | 0.1 | 0.1 | 0.3 |
| 9 | 99.1 | Conforms | 0.1 | 0.2 | 0.4 |
| 12 | 98.7 | Conforms | 0.2 | 0.2 | 0.5 |
| 18 | 98.2 | Conforms | 0.2 | 0.3 | 0.6 |
| 24 | 97.8 | Conforms | 0.3 | 0.3 | 0.7 |
| 36 | 97.1 | Conforms | 0.3 | 0.4 | 0.8 |

ND: Not Detected

Table 2: Accelerated Stability Data (40°C/75%RH)

| Time Point (Months) | Assay (%) | Appearance | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |
|---------------------|-----------|------------|---------------------------|---------------------------|----------------------|
| 0 | 100.2 | Conforms | ND | ND | 0.1 |
| 3 | 98.5 | Conforms | 0.3 | 0.4 | 0.8 |
| 6 | 96.9 | Conforms | 0.5 | 0.6 | 1.2 |

Table 3: Forced Degradation Study Results

| Stress Condition | Assay of Methimazole (%) | % Degradation | Major Degradation Product(s) (RT) |
|--|--------------------------|---------------|-----------------------------------|
| 0.1 M HCl, 60°C, 2h | 92.1 | 7.9 | 3.5 min |
| 0.1 M NaOH, 60°C, 2h | 88.5 | 11.5 | 4.2 min |
| 3% H ₂ O ₂ , RT, 24h | 85.3 | 14.7 | 2.8 min, 5.1 min |
| Dry Heat, 80°C, 48h | 98.2 | 1.8 | - |
| Photolytic | 96.5 | 3.5 | 6.3 min |

Mandatory Visualizations



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- To cite this document: BenchChem. [Application Note & Protocol: Long-Term Stability Testing of Methimazole Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676375#protocol-for-long-term-stability-testing-of-methimazole-formulations>]

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